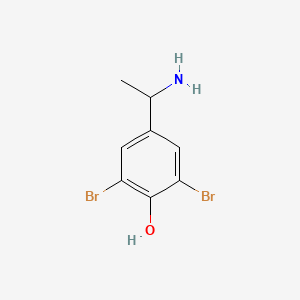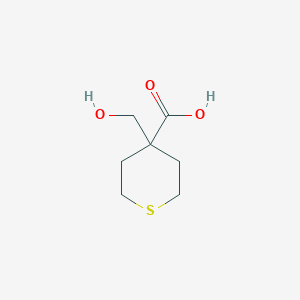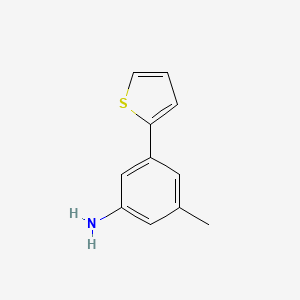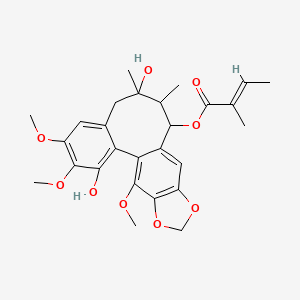![molecular formula C11H22N2 B13301862 1-(Propan-2-yl)-1,8-diazaspiro[4.5]decane](/img/structure/B13301862.png)
1-(Propan-2-yl)-1,8-diazaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Propan-2-yl)-1,8-diazaspiro[45]decane is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a diazaspirodecane and a propan-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Propan-2-yl)-1,8-diazaspiro[4.5]decane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of unactivated yne-en-ynes reacting with substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3) to afford the desired spirocyclic structure . This reaction is highly regioselective and involves the formation of multiple carbon-carbon bonds in a single step.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Propan-2-yl)-1,8-diazaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1-(Propan-2-yl)-1,8-diazaspiro[4.5]decane has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound is used in the study of biological pathways and as a potential ligand for receptor studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of neurology.
Wirkmechanismus
The mechanism of action of 1-(Propan-2-yl)-1,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets. For instance, derivatives of similar spirocyclic compounds have been identified as selective agonists for delta opioid receptors, indicating potential pathways for analgesic effects . The compound may also inhibit specific enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1,3,8-Triazaspiro[4.5]decane-2,4-dione: Known for its selective agonist activity at delta opioid receptors.
2,8-Diazaspiro[4.5]decan-1-one: Identified as a potent inhibitor of receptor-interacting protein kinase 1 (RIPK1), showing potential in treating inflammatory diseases.
Uniqueness: 1-(Propan-2-yl)-1,8-diazaspiro[45]decane is unique due to its specific spirocyclic structure and the presence of the propan-2-yl group, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H22N2 |
|---|---|
Molekulargewicht |
182.31 g/mol |
IUPAC-Name |
1-propan-2-yl-1,8-diazaspiro[4.5]decane |
InChI |
InChI=1S/C11H22N2/c1-10(2)13-9-3-4-11(13)5-7-12-8-6-11/h10,12H,3-9H2,1-2H3 |
InChI-Schlüssel |
HJLGMBHMYSUDHG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1CCCC12CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-Oxa-5-azaspiro[3.4]oct-5-en-6-amine](/img/structure/B13301807.png)
![2-(Propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13301808.png)
![4-[(Azetidin-3-yloxy)methyl]-1-methyl-1H-1,2,3-triazole](/img/structure/B13301813.png)
![N-[1-(Aminomethyl)-2-methylcyclohexyl]-2-nitrobenzene-1-sulfonamide](/img/structure/B13301818.png)
![3-Fluoro-2-[methyl(prop-2-yn-1-yl)amino]benzoic acid](/img/structure/B13301827.png)




![4-Methyl-2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene](/img/structure/B13301855.png)
